3-Amino-4-methylphenol

Hair dye formulation Colorimetry Oxidative coupling

Select 3-amino-4-methylphenol (CAS 2836-00-2) for your oxidative hair dye or fluorinated laser dye research. Its unique ortho-substitution pattern enables specific muted brick-red shades (per US 5,980,584) and lasing at 540–570 nm (US 5,111,472). The distinct melting point (159–163°C) provides a critical QC differentiator from non-functional isomers like 2-amino-4-methylphenol. As a validated medicinal chemistry scaffold (J. Med. Chem.), it's a versatile building block for anti-inflammatory candidate libraries. Choose certified high-purity (>98% GC) material to ensure reproducible coupling chemistry and colorimetric outcomes.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 2836-00-2
Cat. No. B1265707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methylphenol
CAS2836-00-2
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)N
InChIInChI=1S/C7H9NO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3
InChIKeyNUNAWQZKZVVELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methylphenol (CAS 2836-00-2) Procurement Baseline: Structural Identity and Vendor Specification Overview


3-Amino-4-methylphenol (CAS 2836-00-2), also known as 3-amino-p-cresol or 4-methyl-3-aminophenol, is an ortho-aminophenol derivative with the molecular formula C7H9NO [1]. This compound features a phenolic ring substituted with an amino group at the 3-position and a methyl group at the 4-position, rendering it a key intermediate in oxidative hair dye formulations and as a synthetic precursor for laser dyes and pharmaceutical compounds [2][3]. Commercially available material typically exhibits purity of >98.0% (GC), with a melting point ranging from 159.0 to 163.0°C [4].

Why Simple Substitution of 3-Amino-4-methylphenol with Close Structural Analogs Fails in Color-Critical and High-Value Synthetic Applications


Despite sharing the C7H9NO molecular formula, substitution of 3-amino-4-methylphenol with other aminomethylphenol isomers (e.g., 2-amino-4-methylphenol, CAS 95-84-1, or 4-amino-3-methylphenol, CAS 2835-99-6) is not functionally equivalent. The specific ortho-substitution pattern of 3-amino-4-methylphenol dictates its unique oxidative coupling behavior, leading to distinct colorimetric outcomes in hair dye formulations [1]. Furthermore, its melting point differs significantly from both isomers (159-163°C vs. 134-139°C and 176-179°C, respectively), which can critically impact formulation processing, purity assessments, and crystallization behavior [2]. In advanced synthetic applications, such as the preparation of fluorinated laser dyes, 3-amino-4-methylphenol serves as a specific starting material, and its substitution with other isomers is not documented and would likely fail to yield the desired lasing properties [3].

Quantitative Differentiation of 3-Amino-4-methylphenol Against Structural Analogs: A Multi-Dimensional Evidence Review


Colorimetric Differentiation in Oxidative Hair Dye Coupling: 3-MePAP vs. 2-MePAP and 4-Aminophenol (PAP)

In a standardized oxidative coupling assay with 2-methyl-1-naphthol coupler on Piedmont hair, 3-amino-4-methylphenol (3-MePAP) demonstrated a CIE b* value difference of 10.92 relative to the industry standard 4-aminophenol (PAP), which was significantly larger than the 6.26 difference observed for the isomeric 2-methyl-4-aminophenol (2-MePAP) [1]. Furthermore, the hue angle difference (Δh) was 18 for 3-MePAP, compared to 11 for 2-MePAP, indicating a substantially greater shift in perceived color tone away from the PAP reference [1]. This quantification confirms that 3-MePAP cannot be substituted with its 2-methyl isomer or PAP without drastically altering the final hair color.

Hair dye formulation Colorimetry Oxidative coupling

Melting Point Differentiation Among Aminomethylphenol Isomers for Purity Assessment and Formulation

The melting point of 3-amino-4-methylphenol is consistently reported within the range of 159.0-163.0°C [1][2]. This value is distinctly intermediate between its two closest structural isomers: 2-amino-4-methylphenol, which melts at a significantly lower temperature (134-139°C) , and 4-amino-3-methylphenol, which melts at a higher temperature (176-179°C) . The ~20-25°C separation from each isomer provides a robust and quantifiable identifier for identity confirmation and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus.

Physicochemical property Quality control Formulation science

Exclusive Precursor Role for Fluorinated Laser Dyes Lasing Between 540-570 nm

US Patent 5,111,472 explicitly designates 3-amino-4-methylphenol as the preferred starting material for synthesizing a novel class of fluorinated dyes that lase efficiently and stably between 540 and 570 nm [1]. The synthetic route begins with alkylation of 3-amino-4-methylphenol, followed by condensation with phthalic anhydride to yield dyes with absorption maxima (εmax) at 522 nm [1]. In contrast, neither 2-amino-4-methylphenol nor 4-amino-3-methylphenol are disclosed as viable starting materials for this specific, high-value application.

Laser dye synthesis Rhodamine analogs Specialty materials

Pharmacological Activity of N-Monosubstituted Amino-4-methylphenol Derivatives in Anti-Inflammatory Models

A series of N-monosubstituted amino-4-methylphenols were evaluated for anti-inflammatory and antiallergic activities. Several compounds exhibited potent inhibitory effects across multiple assays, including lipid peroxidation in rat brain homogenates, arachidonic acid-induced mouse ear edema, and passive cutaneous anaphylaxis in rats [1]. One derivative (compound 4m) was selected for further development as AD0261 [1]. While this data supports the broader class of amino-4-methylphenols as a pharmacologically relevant scaffold, the specific activity of the parent 3-amino-4-methylphenol was not directly assessed in this study.

Anti-inflammatory Antiallergic Drug discovery

Commercial Purity Specifications: 3-Amino-4-methylphenol vs. 4-Amino-3-methylphenol

Commercial availability and purity specifications provide an additional layer of differentiation. 3-Amino-4-methylphenol is routinely offered with a purity of >98.0% (GC) from major suppliers such as TCI [1] and with 98% min (HPLC) from Capot Chemical at metric-ton scale [2]. In contrast, the isomeric 4-amino-3-methylphenol is available from some vendors at a lower standard purity of 97% , although higher purity analytical standards (≥99.9% HPLC) do exist . The consistency of >98% purity across multiple vendors for 3-amino-4-methylphenol supports its status as a well-characterized, readily accessible intermediate for industrial-scale applications.

Chemical procurement Purity analysis Vendor comparison

Comparative Hair Dye Performance: 3-Methyl-4-aminophenol as an Oxidation Base in Commercial Formulations

In the context of oxidative hair dyeing, 3-methyl-4-aminophenol (3-amino-4-methylphenol) is recognized as a primary intermediate but with noted limitations. US Patent 5,961,666 teaches that '3-methyl-4-aminophenol is not good in conventional terms' and that '3-methyl-4-aminophenol with 2-methyl-5-aminophenol as coupler only provides a brick red which is weak in color' [1]. This qualitative assessment, while not providing numerical colorimetric data, is a direct comparative statement from the patent literature that distinguishes it from other developer substances. In contrast, 4-amino-3-methylphenol is described as yielding 'considerably reduced color depth' compared to certain 4-aminophenol derivatives [2]. These statements collectively indicate that among the aminomethylphenol isomers, 3-amino-4-methylphenol produces a specific, albeit weak, brick red shade, which may be desirable for certain natural-looking red formulations but not for high-chroma reds.

Hair dye formulation Oxidation base Color intensity

Procurement-Focused Application Scenarios for 3-Amino-4-methylphenol Based on Evidence-Driven Differentiation


Formulating Muted, Brick Red Oxidative Hair Dyes with Defined Colorimetric Shift

Formulators seeking to achieve a specific muted, brick red shade in oxidative hair dyes should prioritize 3-amino-4-methylphenol as the primary intermediate. As demonstrated in US Patent 5,980,584, coupling 3-MePAP with 2-methyl-1-naphthol results in a b* value 10.92 units lower than 4-aminophenol, indicating a significant reduction in yellow tones [1]. This distinct colorimetric signature, combined with its characterization as producing a 'weak' brick red in other patent literature [2], makes it the compound of choice for creating natural-looking reds where high chroma is undesirable.

Synthesis of Fluorinated Laser Dyes with Lasing Maxima Between 540-570 nm

For materials scientists and synthetic chemists developing specialty laser dyes, 3-amino-4-methylphenol is the documented and preferred starting material. US Patent 5,111,472 details a synthetic route beginning with this specific isomer to produce a class of dyes with absorption maxima (εmax) at 522 nm and efficient lasing between 540 and 570 nm [3]. Substitution with 2-amino-4-methylphenol or 4-amino-3-methylphenol is not disclosed and would likely fail to yield the desired photophysical properties, making 3-amino-4-methylphenol the mandatory procurement choice for this high-value application.

Medicinal Chemistry Scaffold for Anti-Inflammatory Lead Optimization

Medicinal chemists exploring o-aminophenol scaffolds for anti-inflammatory or antiallergic drug discovery should consider 3-amino-4-methylphenol as a core building block. Research published in the Journal of Medicinal Chemistry demonstrates that N-monosubstituted amino-4-methylphenol derivatives exhibit potent inhibitory activity across multiple in vivo models, including arachidonic acid-induced ear edema and passive cutaneous anaphylaxis [4]. While the parent compound itself was not the active species, its structural motif is validated, supporting its procurement as a versatile intermediate for synthesizing novel candidate libraries.

Quality Control and Identity Verification via Distinct Melting Point

In QC/QA laboratories, the unique melting point range of 3-amino-4-methylphenol (159-163°C) provides a critical differentiator from its isomers 2-amino-4-methylphenol (134-139°C) and 4-amino-3-methylphenol (176-179°C) [5]. This ~25°C separation from each isomer enables rapid, low-cost identification and purity assessment, reducing the risk of procurement errors and ensuring that the correct isomer is used in sensitive formulations. Procurement specifications should explicitly require this melting point range as a key acceptance criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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